N-[4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
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Overview
Description
N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)AMINE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with difluoromethyl and dimethoxyphenyl groups, as well as an azabicyclo octane moiety. Its unique structure suggests it may have interesting chemical properties and biological activities.
Preparation Methods
The synthesis of N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)AMINE involves multiple steps, typically starting with the preparation of the pyrimidine core. The difluoromethyl and dimethoxyphenyl groups are introduced through specific substitution reactions, while the azabicyclo octane moiety is incorporated via a cyclization reaction. Industrial production methods would likely involve optimizing these steps for scalability, including the use of catalysts and controlled reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy groups suggests potential sites for oxidation, leading to the formation of quinones or other oxidized derivatives.
Reduction: The difluoromethyl group may be reduced under specific conditions, potentially yielding a methyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-(8-METHYL-8-AZABICYCLO[32
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a therapeutic agent due to its unique structure.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives and azabicyclo octane-containing molecules. What sets N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-(8-METHYL-8-AZABICYCLO[3.2.1]OCT-3-YL)AMINE apart is the combination of these two moieties, which may confer unique chemical and biological properties. Similar compounds might include:
- Pyrimidine derivatives with different substituents.
- Azabicyclo octane derivatives with varying functional groups.
Properties
Molecular Formula |
C21H26F2N4O2 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]-8-methyl-8-azabicyclo[3.2.1]octan-3-amine |
InChI |
InChI=1S/C21H26F2N4O2/c1-27-14-5-6-15(27)10-13(9-14)24-21-25-16(11-17(26-21)20(22)23)12-4-7-18(28-2)19(8-12)29-3/h4,7-8,11,13-15,20H,5-6,9-10H2,1-3H3,(H,24,25,26) |
InChI Key |
DLTXPRQDHLWRCX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)NC3=NC(=CC(=N3)C(F)F)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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